Ulevostinag

Vue d'ensemble

Description

Il est actuellement en cours de développement par Merck pour le traitement de divers cancers, notamment le cancer du sein triple négatif, le carcinome hépatocellulaire, le cancer thyroïdien anaplasique, le carcinome épidermoïde de la tête et du cou et les lymphomes tels que le lymphome cutané à cellules T .

Méthodes De Préparation

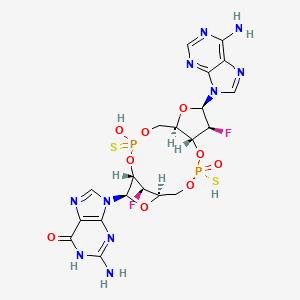

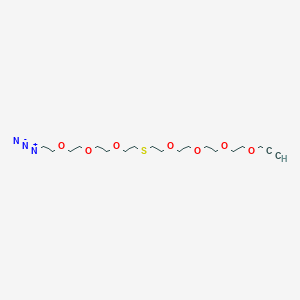

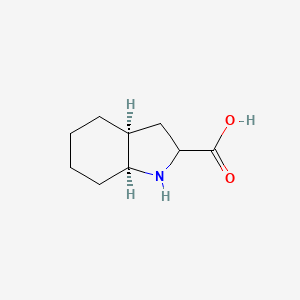

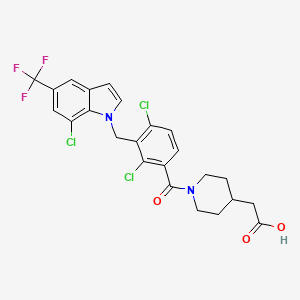

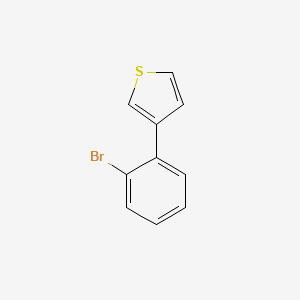

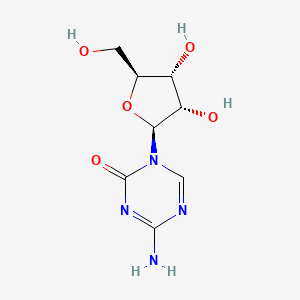

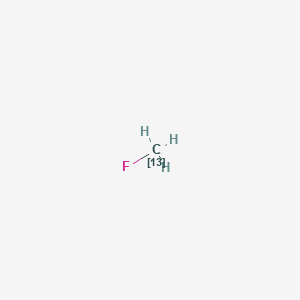

Voies de Synthèse et Conditions de Réaction : L'ulevostinag est synthétisé par une série de réactions chimiques complexes. La synthèse implique la préparation de deux dérivés de nucléosides non naturels liés par deux groupes phosphorothioate P-chiraux. L'un des intermédiaires clés dans la synthèse est la 3'-désoxy-3'-α-fluoro-guanosine, qui est préparée par une α-fluoration diastéréosélective d'un dérivé céto-nucléoside, suivie par une réduction dirigée par le substrat de la cétone .

Méthodes de Production Industrielle : La production industrielle de l'this compound implique la synthèse à grande échelle des intermédiaires clés et leur couplage ultérieur pour former le produit final. Le processus est mené sous des conditions contrôlées pour assurer un rendement élevé et la pureté du composé .

Analyse Des Réactions Chimiques

Types de Réactions : L'ulevostinag subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour la synthèse et la modification du composé afin d'obtenir les propriétés pharmacologiques souhaitées .

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le peroxyde d'hydrogène sont utilisés.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactions de substitution nucléophile sont effectuées en utilisant des réactifs tels que l'azoture de sodium et le cyanure de potassium.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final, l'this compound .

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dinucléotides cycliques.

Biologie : Etudié pour son rôle dans la modulation des réponses immunitaires via l'activation de la voie des gènes stimulateurs de l'interféron.

Médecine : En essais cliniques pour le traitement de divers cancers, notamment le cancer du sein triple négatif, le carcinome hépatocellulaire et les lymphomes

5. Mécanisme d'Action

L'this compound exerce ses effets en se liant à la protéine stimulatrice des gènes de l'interféron et en activant la voie des gènes stimulateurs de l'interféron. Cette activation favorise la signalisation de la kinase liée à IKK, la kinase liant TANK 1, et active le facteur nucléaire-kappa B et le facteur de régulation de l'interféron 3 dans les cellules immunitaires au sein du microenvironnement tumoral. Cela conduit à la production de cytokines pro-inflammatoires, notamment les interférons, qui améliorent la présentation croisée des antigènes associés à la tumeur par les cellules dendritiques aux lymphocytes T cytotoxiques. Cela se traduit par une réponse immunitaire médiée par les lymphocytes T cytotoxiques contre les cellules tumorales, provoquant la lyse des cellules tumorales .

Composés Similaires :

ADU-S100 : Un autre agoniste des gènes stimulateurs de l'interféron utilisé en immunothérapie contre le cancer.

DMXAA : Un agent perturbateur vasculaire qui active également la voie des gènes stimulateurs de l'interféron.

GMPc-AMP cyclique : Un dinucléotide cyclique naturel qui active la voie des gènes stimulateurs de l'interféron

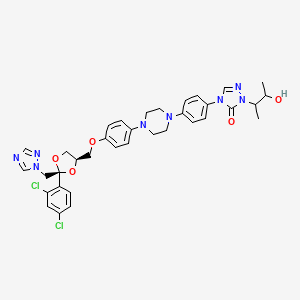

Unicité de l'this compound : L'this compound est unique en raison de son origine synthétique et de modifications spécifiques qui améliorent sa stabilité et son efficacité en tant qu'agoniste des gènes stimulateurs de l'interféron. Sa capacité à être administré par voie intratumorale permet une activation ciblée de la réponse immunitaire dans le microenvironnement tumoral, ce qui en fait un candidat prometteur pour l'immunothérapie contre le cancer .

Applications De Recherche Scientifique

Ulevostinag has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying cyclic dinucleotide synthesis and reactivity.

Biology: Investigated for its role in modulating immune responses through the activation of the stimulator of interferon genes pathway.

Medicine: Under clinical trials for the treatment of various cancers, including triple-negative breast cancer, hepatocellular carcinoma, and lymphomas

Industry: Potential applications in the development of new immunotherapeutic agents and cancer treatments.

Mécanisme D'action

Ulevostinag exerts its effects by binding to the stimulator of interferon genes protein and activating the stimulator of interferon genes pathway. This activation promotes the signaling of IKK-related kinase TANK-binding kinase 1 and activates nuclear factor-kappa B and interferon regulatory factor 3 in immune cells within the tumor microenvironment. This leads to the production of pro-inflammatory cytokines, including interferons, which enhance the cross-presentation of tumor-associated antigens by dendritic cells to cytotoxic T-lymphocytes. This results in a cytotoxic T-lymphocyte-mediated immune response against tumor cells, causing tumor cell lysis .

Comparaison Avec Des Composés Similaires

ADU-S100: Another stimulator of interferon genes agonist used in cancer immunotherapy.

DMXAA: A vascular disrupting agent that also activates the stimulator of interferon genes pathway.

Cyclic GMP-AMP: A naturally occurring cyclic dinucleotide that activates the stimulator of interferon genes pathway

Uniqueness of Ulevostinag: this compound is unique due to its synthetic origin and specific modifications that enhance its stability and efficacy as a stimulator of interferon genes agonist. Its ability to be administered intratumorally allows for targeted activation of the immune response within the tumor microenvironment, making it a promising candidate for cancer immunotherapy .

Propriétés

IUPAC Name |

2-amino-9-[(1S,6R,8R,9S,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUIQYOGTINQIN-UZFYAQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N10O9P2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082743-96-0 | |

| Record name | Ulevostinag | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2082743960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ULEVOSTINAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKP8AS5W73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

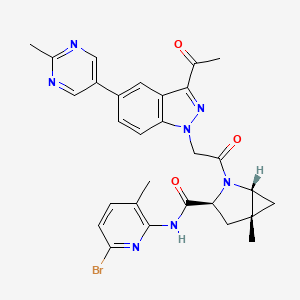

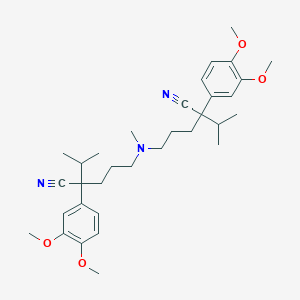

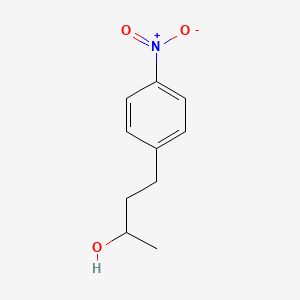

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octan-2-amine](/img/structure/B3325160.png)

![Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl](/img/structure/B3325185.png)

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3325215.png)